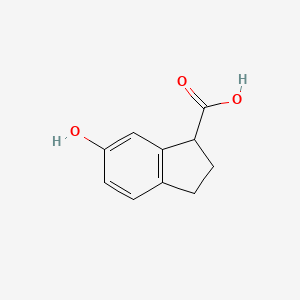

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFRSXQUHCTFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855806 | |

| Record name | 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216582-47-7 | |

| Record name | 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Carbocyclization

The dihydroindene ring is formed via carbocyclization of o-bromobenzyl zinc bromide with acrylate esters. For example:

-

Reactants : o-Bromobenzyl bromide and zinc powder yield o-bromobenzyl zinc bromide.

-

Catalyst : Lewis acids (e.g., BF₃·OEt₂) facilitate carbocyclization with acrylate esters (e.g., methyl acrylate).

-

Product : Indane-1-carboxylate ester intermediates.

Key Parameters :

Step 2: Hydrolysis

The ester intermediate undergoes alkaline hydrolysis to generate the carboxylic acid:

-

Conditions : 0.2N NaOH, reflux (100°C, 2–5 hours).

-

Precipitation : Concentrated HCl (0.5–1.0 mL/mmol ester) precipitates the acid.

Example Protocol :

For 1.76 g (0.01 mol) methyl indane-1-carboxylate:

Alternative Routes: Cyanohydrin Formation

A less direct method involves cyanohydrin intermediates, as reported for related indene derivatives. This approach may offer flexibility in functional group placement:

Step 1: Cyanohydrin Synthesis

-

Reactants : 5-Methoxy-1-indanone and trimethylsilylcyanide (TMSCN).

-

Catalyst : Lewis acids (e.g., BF₃·OEt₂).

-

Product : 2,3-Dihydro-5-methoxy-1H-inden-1-one-cyanohydrin.

Step 2: Hydrolysis to Carboxylic Acid

-

Conditions : Acidic hydrolysis (HCl/AcOH) converts the cyanohydrin to the carboxylic acid.

-

Demethylation : HBr removes the methyl group, yielding the hydroxyl.

Example Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyanohydrin Formation | TMSCN, BF₃·OEt₂ | 70–120°C | 2–5 h | ~85% |

| Hydrolysis | 48% HBr, AcOH | 80–110°C | 2–5 h | ~90% |

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.30 (COOH), 8.04 (aromatic H), 7.60–7.54 (m, aromatic H), 4.07 (CH₂) |

| ¹³C NMR | δ 185.5 (COOH), 160.5 (C=C), 79.1 (C–O) |

| HRMS | [M+H]⁺ = 239.0451 (C₁₀H₁₀O₃) |

Industrial and Research Applications

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced to the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 6-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, while reduction of the carboxylic acid group may produce 6-hydroxy-2,3-dihydro-1H-indene-1-methanol.

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Biological Activity

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 216582-47-7) is an organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Structure : The compound features a hydroxyl group and a carboxylic acid group, which are crucial for its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase has been documented in experimental models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic processes, which may contribute to its antimicrobial and anticancer effects.

- Cell Signaling Pathways : It modulates various signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Anticancer Potential

In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at higher concentrations) and increased markers of apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against multiple strains |

| 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Moderate | Moderate | Enhanced lipophilicity |

| 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | Low | Low | Limited activity observed |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

- Functionalization of the indene backbone : Bromination or nitration at specific positions using reagents like N-chlorosuccinimide (NCS) or nitric acid .

- Introduction of substituents : For example, tert-butoxycarbonyl (Boc) protection of amino groups via reaction with di-tert-butyl dicarbonate in dichloromethane .

- Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions .

- Optimization : Solvent choice (e.g., DMF for polar reactions) and temperature control (e.g., 0–25°C for Boc protection) are critical for yield and purity .

Q. How are spectroscopic techniques utilized to characterize indene-carboxylic acid derivatives?

- Methodological Answer : Key methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy, nitro groups) and stereochemistry .

- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

- X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives .

Q. What are the primary solubility and stability considerations for handling these compounds?

- Methodological Answer :

- Solubility : Hydrophilic derivatives (e.g., hydrochlorides) dissolve in polar solvents (water, ethanol), while hydrophobic analogs require DMSO or dichloromethane .

- Stability : Light-sensitive compounds (e.g., nitro-substituted derivatives) require storage in amber vials. Boc-protected amino groups degrade under strong acids (e.g., TFA) .

Advanced Research Questions

Q. How do substituents (e.g., nitro, methoxy) modulate the biological activity of indene-carboxylic acid derivatives?

- Methodological Answer :

- Nitro groups : Enhance electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., thiols in enzymes). This is linked to antimicrobial and anticancer activity, as seen in 5-nitro derivatives .

- Methoxy groups : Improve metabolic stability by reducing oxidative degradation. For example, trimethoxy derivatives show prolonged anti-inflammatory effects .

- Fluorine substitution : Increases bioavailability via enhanced membrane permeability, as observed in 4-fluoro analogs .

- Structure-Activity Relationship (SAR) : Comparative studies of positional isomers (e.g., 5-nitro vs. 6-nitro) reveal distinct target affinities .

Q. What experimental approaches resolve contradictions in reported biological data for these compounds?

- Methodological Answer :

- Assay standardization : Variability in cell viability assays (e.g., MTT vs. ATP-based) can skew results. Use orthogonal assays to confirm activity .

- Metabolic profiling : Species-specific liver microsome studies identify differences in metabolite formation (e.g., hydroxylation vs. glucuronidation) .

- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., IAP proteins) clarifies mechanism-of-action discrepancies .

Q. How do indene-carboxylic acids interact with apoptotic pathways in cancer research?

- Methodological Answer :

- IAP protein inhibition : Derivatives with amino and carboxylic acid groups bind to BIR domains of XIAP, promoting caspase activation .

- Hydrogen bonding analysis : Molecular docking simulations (e.g., AutoDock Vina) predict interactions between the carboxylic acid moiety and Arg residues in target proteins .

- In vivo validation : Xenograft models with fluorescence-tagged compounds (e.g., Cy5 conjugates) track tumor uptake and apoptosis induction .

Q. What strategies optimize the pharmacokinetic profile of these compounds for therapeutic use?

- Methodological Answer :

- Prodrug design : Esterification of the carboxylic acid improves oral bioavailability (e.g., ethyl esters hydrolyze in vivo to active forms) .

- PEGylation : Polyethylene glycol conjugation enhances plasma half-life by reducing renal clearance .

- Caco-2 permeability assays : Assess intestinal absorption potential, guiding structural modifications (e.g., fluorine substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.